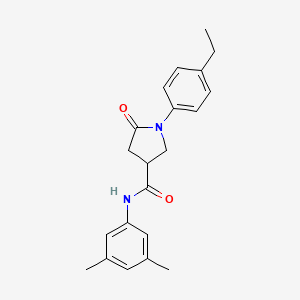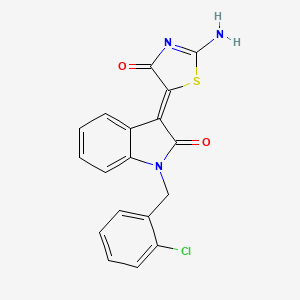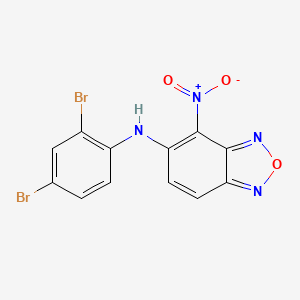![molecular formula C12H15Cl2NO B5140443 N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used as a research tool to study the role of the adenosine A1 receptor in various biological processes.
作用机制
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine acts as a selective antagonist of the adenosine A1 receptor. By binding to the receptor, this compound prevents the activation of the receptor by adenosine, which is an endogenous ligand for the receptor. This inhibition of adenosine binding results in the inhibition of downstream signaling pathways that are involved in the regulation of various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase heart rate and blood pressure in animal models. This compound has also been shown to inhibit the release of neurotransmitters such as dopamine and acetylcholine. In addition, this compound has been shown to modulate pain perception and inflammation.
实验室实验的优点和局限性
One advantage of using N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine in laboratory experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target the adenosine A1 receptor without affecting other receptors or biological processes. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it difficult to achieve the desired level of receptor inhibition in some experiments.
未来方向
There are several future directions for research involving N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine. One area of interest is the role of the adenosine A1 receptor in the regulation of inflammation and immune function. This compound has been shown to modulate inflammation in animal models, and further research is needed to understand the underlying mechanisms and potential therapeutic applications. Another area of interest is the role of the adenosine A1 receptor in neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to modulate neurotransmitter release and may have potential as a therapeutic agent in these conditions.
合成方法
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine can be synthesized using a variety of methods, including the condensation of 3,4-dichlorophenylacetonitrile with propylamine, followed by the reduction of the resulting imine with sodium borohydride. Alternatively, this compound can be synthesized by the reaction of 3,4-dichlorophenylacetic acid with propylamine, followed by the cyclization of the resulting amide with thionyl chloride.
科学研究应用
N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine has been used extensively in scientific research to study the role of the adenosine A1 receptor in various biological processes. For example, this compound has been used to investigate the role of the adenosine A1 receptor in the regulation of heart rate, blood pressure, and neurotransmitter release. This compound has also been used to study the role of the adenosine A1 receptor in the modulation of pain perception and inflammation.
属性
IUPAC Name |
3-(3,4-dichlorophenoxy)-N-prop-2-enylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-2-6-15-7-3-8-16-10-4-5-11(13)12(14)9-10/h2,4-5,9,15H,1,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYCBXHRDPPSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)



![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)